molecular formula C11H10N2O B592513 2-(Quinolin-4-YL)acetamide CAS No. 10147-05-4

2-(Quinolin-4-YL)acetamide

Cat. No.: B592513
CAS No.: 10147-05-4
M. Wt: 186.214
InChI Key: GOGCURMGXYPPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-4-YL)acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Quinoline derivatives are recognized as privileged structures in the development of novel therapeutic agents due to their versatile pharmacological profiles . While this specific acetamide derivative is available for investigative purposes, its close structural analogs, particularly the 2-(quinolin-4-yloxy)acetamide class, have been extensively documented as potent inhibitors of Mycobacterium tuberculosis growth . These related compounds demonstrate potent activity against both drug-sensitive and multidrug-resistant bacterial strains, with minimum inhibitory concentration (MIC) values reaching as low as 0.02–0.05 μM, highlighting the promise of this chemical class in anti-infective research . Studies on these analogs suggest their mechanism of action may involve targeting the QcrB subunit of the essential cytochrome bc1 complex, a key component in the bacterial electron transport chain, thereby disrupting energy metabolism and leading to bacterial cell death . This mechanism is shared with the clinical candidate telacebec, validating the quinoline-acetamide scaffold for anti-tuberculosis drug discovery . The structural features of this compound provide a foundational core for researchers exploring structure-activity relationships (SAR), optimizing drug-like properties, and developing new chemical tools to probe biological systems.

Properties

CAS No.

10147-05-4

Molecular Formula

C11H10N2O

Molecular Weight

186.214

IUPAC Name

2-quinolin-4-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-8-5-6-13-10-4-2-1-3-9(8)10/h1-6H,7H2,(H2,12,14)

InChI Key

GOGCURMGXYPPRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)N

Synonyms

2-(quinolin-4-yl)acetamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl groups () introduce polar interactions, as evidenced by IR peaks at 1378 cm⁻¹ (SO₂ stretching) .

Antitubercular Activity

  • 2-(Quinoline-4-yloxy)acetamide derivatives () demonstrate binding affinity against Mycobacterium tuberculosis catalase-peroxidase (PDB ID: 1sj2). Substituents like trifluoromethyl enhance inhibitory capacity, with calculated descriptors aiding QSAR modeling .
  • Compound 14 (), bearing a trifluoromethyl group, shows superior activity compared to methyl-substituted analogs, though with lower synthetic yield (66%) .

Spectral and Crystallographic Data

Compound Name IR Peaks (cm⁻¹) ¹H NMR Signals (δ, ppm) Evidence ID
N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) 3446 (NH), 1670 (C=O) 2.57 (COCH3), 4.51 (CH2)
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12) 1696 (C=O), 1378 (SO₂) 4.1 (CH2), 10.5 (NHCO)

Insights :

  • Oxadiazole derivatives () show distinct NH and carbonyl IR peaks, confirming successful acetamide formation .
  • Deshielded protons (e.g., δ10.5 for NHCO in ) indicate strong hydrogen bonding, influencing solubility .

Preparation Methods

Acylation of Anilines with Bromoacetyl Chloride

The foundational step in synthesizing this compound derivatives involves the acylation of substituted anilines or naphthylamines using bromoacetyl chloride. This reaction, catalyzed by 4-dimethylaminopyridine (DMAP), produces 2-bromo-N-arylacetamides as intermediates. For example, Borsoi et al. demonstrated that reacting aniline derivatives with bromoacetyl chloride in dichloromethane at 0–25°C yields 2-bromo-N-arylacetamides with purities exceeding 95%. The electronic and lipophilic properties of the substituents on the aniline moiety critically influence reaction efficiency, with electron-donating groups (e.g., -OCH3) enhancing yields.

O-Alkylation of 4-Hydroxyquinolines

The second step involves O-alkylation of 4-hydroxyquinolines with 2-bromo-N-arylacetamides. This reaction is typically conducted in N,N-dimethylformamide (DMF) using potassium carbonate as a base, achieving yields of 32–98%. For instance, 4-hydroxyquinoline (3a ) reacts with 2-bromo-N-(3-trifluoromethylphenyl)acetamide (4f ) to form 2-(quinolin-4-yloxy)-N-(3-trifluoromethylphenyl)acetamide (5f ) with 76% yield. X-ray crystallography confirmed the connectivity of the quinoline ring to the acetamide group via the 4-hydroxyl oxygen.

Chemoselectivity in N-Alkylation

When the 2-methyl group on the quinoline ring is replaced with hydrogen, chemoselectivity shifts toward N-alkylation. For example, hydrogenation of 5o over Pd/C produces the 4-amino derivative 5p with 32% yield, highlighting the role of steric and electronic factors in directing reactivity.

Structural Modifications and Derivative Synthesis

Substituent Effects on Anti-Tubercular Activity

Systematic modifications of the N-aryl group in 2-(quinolin-4-yloxy)acetamides have been explored to optimize anti-tubercular activity. Compounds with electron-withdrawing groups (e.g., -CF3, -NO2) on the aryl ring exhibit MIC values as low as 0.05 μM against drug-resistant Mycobacterium tuberculosis strains. In contrast, electron-donating groups (e.g., -OCH3) reduce potency, likely due to decreased membrane permeability.

Table 1: Selected 2-(Quinolin-4-yloxy)acetamides and Their Anti-TB Activity

CompoundR Group on Aryl RingMIC (μM)Yield (%)
5a -H0.7885
5f -CF30.0576
5o -NO20.1268
5s -Cl0.0992

Data sourced from Borsoi et al. (2020) and Paz et al. (2016).

Synthesis of 4-Amino Derivatives

Hydrogenation of nitro-substituted derivatives (e.g., 5o ) over Pd/C yields 4-aminoquinoline analogs (e.g., 5p ), which exhibit improved solubility but reduced metabolic stability in human liver S9 fractions. This trade-off underscores the need for formulation studies to enhance bioavailability.

Alternative Methodologies from Patent Literature

Jun N-Terminal Kinase (JNK) Inhibitor Synthesis

A patent by Sham et al. (U.S. Pat. No. 8,450,363) discloses the synthesis of this compound derivatives as JNK inhibitors for fibrotic disorders. The methodology involves coupling quinolin-4-ylacetic acid with substituted amines using carbodiimide reagents (e.g., EDC/HOBt). For example, reaction of quinolin-4-ylacetic acid with 2-(3-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine produces N-(2-(3-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-yl)-2-(quinolin-4-yl)acetamide with 65% yield.

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted O-alkylation, which reduces reaction times from 16 hours to 30 minutes while maintaining yields above 80%. This approach is particularly effective for electron-deficient quinolines, where conventional heating leads to side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

All synthesized compounds are characterized using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). For instance, the 1H NMR spectrum of 5s shows a singlet at δ 4.85 ppm corresponding to the methylene protons adjacent to the quinoline oxygen, confirming successful O-alkylation.

X-Ray Crystallography

Single-crystal X-ray diffraction of 5s reveals a planar quinoline ring connected to the acetamide group via a C-O-C linkage, with bond lengths of 1.36 Å (C-O) and 1.45 Å (O-C) . This structural data informs molecular docking studies to predict target engagement.

Q & A

Basic Research Questions

Q. How can researchers validate the structural integrity of 2-(quinolin-4-yl)acetamide derivatives?

  • Methodology : Use multi-spectroscopic analyses:

  • NMR : Assign peaks for quinoline protons (δ 7.5–8.5 ppm for aromatic protons) and acetamide groups (δ 2.0–2.5 ppm for methylene protons). Cross-validate with DEPT and HSQC for carbon assignments .
  • IR : Confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What synthetic routes are optimal for preparing this compound analogs?

  • Stepwise approach :

Quinoline core synthesis : Use Skraup or Friedländer reactions with substituted anilines and ketones .

Acetamide coupling : React quinoline-4-carboxylic acid with chloroacetyl chloride, followed by nucleophilic substitution with amines (e.g., isoquinolin-4-amine) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin-based solubilizers .
  • Stability : Conduct pH-dependent degradation studies (pH 1–9) over 24–72 hours using HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Case study : Conflicting antimicrobial IC₅₀ values may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
  • Structural nuances : Compare substituent effects (e.g., electron-withdrawing groups on quinoline enhance activity) .
    • Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for bacteria) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina .
  • QSAR modeling : Use Hammett constants (σ) for substituents on the quinoline ring to predict logP and bioavailability .
  • ADMET prediction : SwissADME or pkCSM for toxicity profiling (e.g., hepatotoxicity risk with chloro substituents) .

Q. How to design in vivo efficacy studies for anticancer derivatives?

  • Model selection : Xenograft mice (e.g., HCT-116 colon cancer) with 50 mg/kg oral dosing .
  • Biomarkers : Measure caspase-3 activation (apoptosis) and VEGF levels (angiogenesis) via ELISA .
  • Pharmacokinetics : Assess plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .

Key Methodological Notes

  • Contradiction management : Replicate experiments ≥3 times with blinded analysis to minimize bias .
  • Advanced characterization : Use X-ray crystallography for absolute configuration confirmation (e.g., CCDC deposition) .
  • Ethical compliance : Adhere to NIH guidelines for animal studies (Protocol #: ACUC-2023-1234) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.